(2E)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide
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Overview
Description
(2E)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide is a complex organic compound that features a thiazole ring, a cyano group, and a chlorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the chlorobenzyl group. The cyano group is then added through a nucleophilic substitution reaction. The final step involves the formation of the prop-2-enamide moiety under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl moiety, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
(2E)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-[5-(2-bromobenzyl)-1,3-thiazol-2-yl]-2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide
- (2E)-N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]-2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide
Uniqueness
The uniqueness of (2E)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide lies in its specific chemical structure, which imparts distinct physical and chemical properties. This makes it suitable for particular applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
(E)-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S/c1-15(2)29-21-10-6-4-8-17(21)11-18(13-25)22(28)27-23-26-14-19(30-23)12-16-7-3-5-9-20(16)24/h3-11,14-15H,12H2,1-2H3,(H,26,27,28)/b18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLOLCLUMDTZAL-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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